molecular formula C20H16BrNO2 B12938949 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 6621-57-4

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Cat. No.: B12938949
CAS No.: 6621-57-4
M. Wt: 382.2 g/mol
InChI Key: JXPQIDJYGQYKAX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Methyl protons : A singlet at δ 1.42 ppm (6H, -C(CH₃)₂).
    • Aromatic protons : Multiplet signals between δ 7.20–8.85 ppm (8H, acridine core).
    • Carboxylic acid proton : Broad peak at δ 12.8 ppm (1H, -COOH), suppressed in deuterated solvents.
  • ¹³C NMR :

    • Quaternary carbons : Peaks at δ 122.5 (C-Br), 168.3 (C=O), and 145.9 ppm (pyridine C-N).
    • Methyl carbons : δ 28.4 ppm (-C(CH₃)₂).

Infrared (IR) Spectroscopy

  • O-H stretch : Broad absorption at 2500–3300 cm⁻¹ (carboxylic acid).
  • C=O stretch : Strong peak at 1705 cm⁻¹.
  • C-Br vibration : Medium-intensity band at 560 cm⁻¹.

UV-Vis Spectroscopy

  • Primary absorption : λₘₐₓ = 345 nm (π→π* transition in acridine core).
  • Secondary band : λₘₐₓ = 275 nm (n→π* transition of carboxylic acid).

Comparative Analysis with Parent Acridine Derivatives

The structural modifications in 6-bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid confer distinct properties compared to unsubstituted acridines:

Compound Key Structural Features Electronic Properties
Target Compound Bromine, methyl, dihydro, -COOH Reduced conjugation, polar -COOH
Acridine-4-carboxylic Acid -COOH at position 4, fully aromatic Enhanced π-conjugation
9-Aminoacridine -NH₂ at position 9, fully aromatic Strong DNA intercalation

The bromine atom increases molecular weight and polarizability, while the dihydro modification reduces planarity, potentially altering binding interactions in biological systems. The carboxylic acid group enhances solubility in polar solvents compared to non-functionalized acridines.

Properties

CAS No.

6621-57-4

Molecular Formula

C20H16BrNO2

Molecular Weight

382.2 g/mol

IUPAC Name

6-bromo-5,5-dimethyl-6H-benzo[c]acridine-7-carboxylic acid

InChI

InChI=1S/C20H16BrNO2/c1-20(2)13-9-5-3-7-11(13)17-16(18(20)21)15(19(23)24)12-8-4-6-10-14(12)22-17/h3-10,18H,1-2H3,(H,23,24)

InChI Key

JXPQIDJYGQYKAX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5,5-dimethyl-5,6-dihydrobenzo[c]acridine followed by carboxylation. The reaction conditions often involve the use of bromine in acetic acid or ether, with subsequent steps to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the bromination and carboxylation processes efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in acetic acid or ether.

    Carboxylation: Carbon dioxide in the presence of a base.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted acridine derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydro derivatives.

Scientific Research Applications

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with DNA and proteins. It can intercalate between DNA bases, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This leads to the inhibition of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structure Comparison

Base Compound : 5,6-Dihydrobenzo[c]acridine-7-carboxylic Acid (CAS 83-93-2)
  • Molecular Formula: C₁₈H₁₃NO₂
  • Molecular Weight : 275.30 g/mol
  • Key Features: Lacks bromine and dimethyl groups. The absence of these substituents reduces steric hindrance and lipophilicity compared to the target compound. This base structure is a precursor for derivatives with demonstrated antitumor activity in murine leukemia and melanoma models .
Target Compound : 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic Acid
  • Dimethyl Groups at C5: Increase hydrophobicity and metabolic stability by blocking oxidation sites. Carboxylic Acid at C7: Provides a polar functional group for salt formation (e.g., sodium salts for improved solubility) .

Functional Analogues from Literature

Fluorinated Derivatives (e.g., 5,6-Dihydro-9-fluoro-3-phenylbenz[c]acridine-7-carboxylic Acid)
  • Modifications : Fluorine at C9 and phenyl at C3.
  • Impact : Fluorine’s electronegativity enhances binding affinity to enzymes like topoisomerases. Phenyl groups may improve π-π stacking with DNA, a common mechanism for acridine-based intercalators .
  • Biological Activity: Tested in L1210 murine leukemia and DLD-2 human colon carcinoma models, showing dose-dependent tumor suppression .
Benzothienobenzacridine Derivatives (e.g., 6,7-Dihydro-3-fluoro-[1]-benzothieno[2',3':4,5]benz[1,2-c]acridine-5-carboxylic Acid)
  • Modifications: Fusion of a benzothieno ring to the acridine core.
  • Impact: The sulfur-containing ring alters electronic properties and may enhance metabolic stability. Demonstrated efficacy in B16 murine melanoma and RPMI-7272 human melanoma tests .

Key Comparative Insights

Solubility and Formulation :

  • The target compound’s dimethyl groups reduce aqueous solubility compared to the sodium salt derivatives (e.g., Example 12 in ), which are formulated for injectable use .
  • Bromine’s hydrophobicity may necessitate prodrug strategies or lipid-based delivery systems.

Biological Efficacy: Fluorinated analogues show superior in vitro activity due to enhanced DNA intercalation and enzyme inhibition. The target compound’s bromine may offer similar benefits but requires empirical validation .

Synthetic Complexity :

  • Bromination and dimethylation steps add synthetic challenges compared to simpler derivatives like the base compound (CAS 83-93-2). However, these modifications enable diversification for structure-activity relationship (SAR) studies .

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